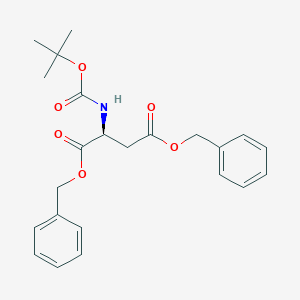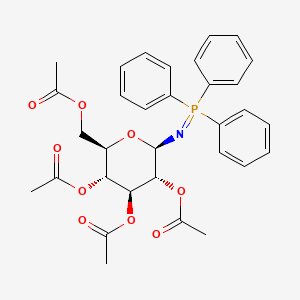
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure. It features a tetrahydropyran ring substituted with acetoxymethyl and triphenylphosphoranylidene amino groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the formation of the tetrahydropyran ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Acetoxymethyl and Triphenylphosphoranylidene Amino Groups: These functional groups are introduced through nucleophilic substitution and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and phosphoranylidene amino compounds. Examples include:
- Tetrahydropyran-2-carboxylic acid derivatives
- Triphenylphosphoranylidene amino derivatives
Uniqueness
What sets (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C32H34NO9P |
|---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(triphenyl-λ5-phosphanylidene)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H34NO9P/c1-21(34)38-20-28-29(39-22(2)35)30(40-23(3)36)31(41-24(4)37)32(42-28)33-43(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1 |
InChI Key |
ZSFLCDHJAUISKK-HXBJCGEWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


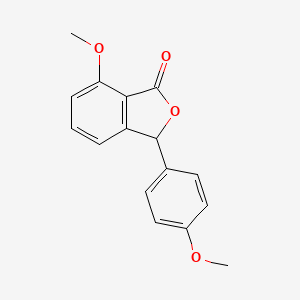
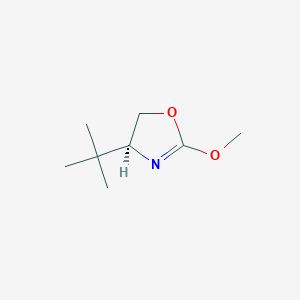

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
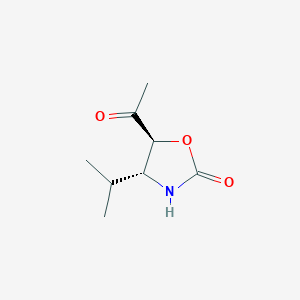
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

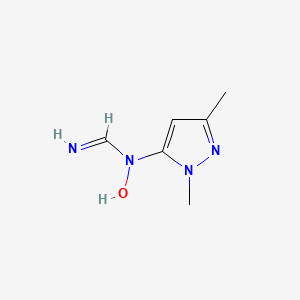
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
